Phenethyltriethoxysilane

Descripción

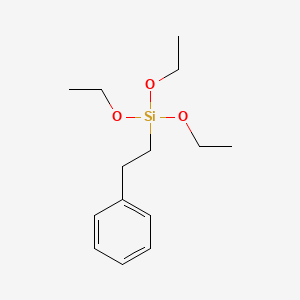

Phenethyltriethoxysilane (CAS: N/A, molecular formula: C14H24O3Si) is an organosilane compound characterized by a phenethyl group (-CH2CH2C6H5) attached to a triethoxysilane moiety. It is synthesized via esterification of phenethyltrichlorosilane with ethyl orthoformate. This compound is primarily used in the preparation of aryl-substituted polysilsesquioxanes, which exhibit unique thermal and solubility properties due to their aromatic substituents. Applications include surface modification, adhesion promotion, and hybrid material synthesis.

Propiedades

Número CAS |

13340-46-0 |

|---|---|

Fórmula molecular |

C14H24O3Si |

Peso molecular |

268.42 g/mol |

Nombre IUPAC |

triethoxy(2-phenylethyl)silane |

InChI |

InChI=1S/C14H24O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |

Clave InChI |

VBSUMMHIJNZMRM-UHFFFAOYSA-N |

SMILES canónico |

CCO[Si](CCC1=CC=CC=C1)(OCC)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Molecular Differences

Key structural distinctions among trialkoxysilanes arise from their organic substituents and alkoxy groups (ethoxy vs. methoxy). Below is a comparative analysis of Phenethyltriethoxysilane with analogous compounds:

Table 1: Molecular Properties of Selected Trialkoxysilanes

Reactivity and Polymerization Behavior

- Instead, they produce oligomeric oils or resins.

- Catalyst Sensitivity : Reactions with NaOH proceed slower than with HCl, and phase separation occurs into polymer-rich and alcohol phases.

- Fluorinated Derivatives : Perfluorooctylethyl Triethoxysilane exhibits enhanced hydrophobicity and thermal stability due to its fluorinated chain, making it suitable for water-repellent coatings.

Table 2: Polymerization Outcomes Under Acidic Conditions

Thermal and Physical Properties

- Glass Transition Temperature (Tg) : this compound-derived polymers exhibit higher Tg (~120°C) compared to benzyl (~95°C) and phenyl (~80°C) derivatives due to steric hindrance from the phenethyl group.

- Solubility: this compound is less soluble in ethanol than benzyltriethoxysilane but more soluble than fluorinated analogs.

Application-Specific Performance

- Adhesion Promotion: Benzyltriethoxysilane is preferred for organic-inorganic hybrid materials due to its balance of reactivity and solubility.

- Thermal Stability : Fluorinated silanes (e.g., Perfluorooctylethyl Triethoxysilane) outperform aromatic silanes in high-temperature applications.

- Biocompatibility : Methacrylate-functionalized silanes (e.g., 3-(Trimethoxysilyl)propyl methacrylate) are used in dental composites and biomedical coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.